molecular formula C34H36Cl2N2O6 B328086 (9-{3-chloro-4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)aceticacid

(9-{3-chloro-4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)aceticacid

Cat. No.: B328086
M. Wt: 639.6 g/mol
InChI Key: IYEVTAKXUJNSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9-{3-chloro-4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)aceticacid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-{3-chloro-4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)aceticacid involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the acridine core, followed by the introduction of the chloro and methylanilino groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(9-{3-chloro-4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)aceticacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(9-{3-chloro-4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)aceticacid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (9-{3-chloro-4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)aceticacid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (9-{3-chloro-4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)aceticacid
  • 2-[9-[3-chloro-4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]propionic acid
  • 2-[9-[3-chloro-4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]butyric acid

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C34H36Cl2N2O6

Molecular Weight

639.6 g/mol

IUPAC Name

2-[9-[3-chloro-4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid

InChI

InChI=1S/C34H36Cl2N2O6/c1-18-6-8-20(11-21(18)35)37-28(41)17-44-27-9-7-19(10-22(27)36)30-31-23(12-33(2,3)14-25(31)39)38(16-29(42)43)24-13-34(4,5)15-26(40)32(24)30/h6-11,30H,12-17H2,1-5H3,(H,37,41)(H,42,43)

InChI Key

IYEVTAKXUJNSCP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C3C4=C(CC(CC4=O)(C)C)N(C5=C3C(=O)CC(C5)(C)C)CC(=O)O)Cl)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C3C4=C(CC(CC4=O)(C)C)N(C5=C3C(=O)CC(C5)(C)C)CC(=O)O)Cl)Cl

Origin of Product

United States

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